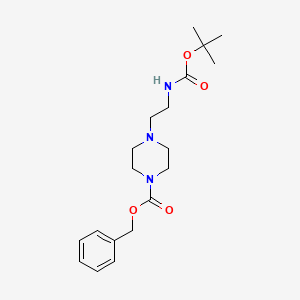

1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine

Description

BenchChem offers high-quality 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

500013-42-3 |

|---|---|

Molecular Formula |

C19H29N3O4 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C19H29N3O4/c1-19(2,3)26-17(23)20-9-10-21-11-13-22(14-12-21)18(24)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,23) |

InChI Key |

CZPWUUGEWNJQKG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Orthogonal Piperazine Scaffolds: Technical Guide to Benzyl 4-[2-(tert-butoxycarbonylamino)ethyl]piperazine-1-carboxylate

[1]

Executive Summary

Benzyl 4-[2-(tert-butoxycarbonylamino)ethyl]piperazine-1-carboxylate (CAS: 500013-42-3) represents a critical class of bifunctional linkers used in modern medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD).[1]

This guide dissects the molecule’s utility as an orthogonal scaffold .[1] Its core value lies in the differential stability of its protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz/Z) group.[1] This orthogonality allows researchers to selectively functionalize either nitrogen terminus of the piperazine ring or the ethylamine side chain, acting as a precision molecular switch.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a central piperazine ring locked in a chair conformation, reducing the entropic penalty upon binding compared to linear alkyl chains.[1]

| Property | Data |

| IUPAC Name | Benzyl 4-[2-(tert-butoxycarbonylamino)ethyl]piperazine-1-carboxylate |

| CAS Number | 500013-42-3 |

| Molecular Formula | C₁₉H₂₉N₃O₄ |

| Molecular Weight | 363.45 g/mol |

| Predicted LogP | ~2.5 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 4 (Carbamate Carbonyls, Tertiary Amines) |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Insoluble in water |

Structural Analysis & Conformation

The Piperazine Core

The piperazine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions.[1] In this molecule, the N1 and N4 substituents (the Cbz group and the ethyl-Boc chain) likely occupy pseudo-equatorial positions to reduce steric strain.[1] This rigidity is advantageous in drug design, as it orients the exit vectors of attached ligands in a predictable geometry (approx. 180° vector angle).[1]

The Linker Arm

The ethylamino chain provides a short, flexible spacer (approx.[1] 3.5 Å).[1] The Boc group on the primary amine acts as a "mask," preventing self-polymerization during the functionalization of the Cbz-protected end.[1]

Synthesis Strategy

Retrosynthetic Analysis

The most robust route to this scaffold involves the convergent alkylation of a mono-protected piperazine.[1] Direct mono-alkylation of piperazine is prone to bis-alkylation side products; therefore, starting with N-Cbz-piperazine is the industry standard.[1]

Experimental Protocol: N-Alkylation

Objective: Attach the Boc-protected ethyl arm to N-Cbz-piperazine.

Reagents:

-

Substrate: Benzyl 1-piperazinecarboxylate (N-Cbz-piperazine).[1]

-

Electrophile: 2-(Boc-amino)ethyl bromide (or iodide for higher reactivity).[1]

-

Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIEA).

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve N-Cbz-piperazine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

-

Activation: Add K₂CO₃ (2.5 equiv). The use of an inorganic base in heterogeneous phase often suppresses over-alkylation compared to soluble organic bases.[1]

-

Alkylation: Add 2-(Boc-amino)ethyl bromide (1.1 equiv) dropwise.

-

Expert Insight: If using the bromide, add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein reaction logic).[1]

-

-

Reflux: Heat to 60–80°C for 12–16 hours. Monitor by TLC (stain with Ninhydrin for Boc-amine or UV for Cbz).[1]

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water/brine to remove residual DMF/MeCN.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The tertiary amine product is usually more polar than the starting material.[1]

Synthesis Workflow Diagram

Figure 1: Convergent synthesis via nucleophilic substitution. The addition of KI accelerates the reaction via in-situ iodide formation.[1]

Orthogonal Deprotection Strategy

The power of this molecule lies in its ability to be selectively deprotected. This allows the chemist to choose which "end" of the linker to expose first.[1]

Route A: Acidic Cleavage (Boc Removal)[1]

-

Result: Removal of the Boc group to yield the primary amine (as a salt), while the Cbz group remains intact.[1]

-

Mechanism: Protonation of the Boc carbonyl oxygen followed by E1 elimination of the tert-butyl cation (releasing isobutylene and CO₂).[1]

Route B: Hydrogenolysis (Cbz Removal)[1]

-

Conditions: H₂ (1 atm), Pd/C (10% wt), MeOH.

-

Result: Removal of the Cbz group to yield the secondary amine of the piperazine ring.[1] The Boc group is stable under these neutral reduction conditions.

-

Mechanism: Hydrogenation of the benzylic bond followed by decarboxylation.[1]

Deprotection Decision Tree

Figure 2: Orthogonal deprotection logic. Path A exposes the aliphatic amine; Path B exposes the piperazine ring nitrogen.[1]

Analytical Characterization (Expected Data)

To validate the structure, Nuclear Magnetic Resonance (NMR) is the primary tool.[1] Below are the expected shifts for the target molecule in CDCl₃.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.30 – 7.40 | Multiplet | 5H | Benzyl phenyl protons |

| Benzylic CH₂ | 5.13 | Singlet | 2H | Ph-CH₂ -O |

| Piperazine (N-Cbz) | 3.50 | Broad Triplet | 4H | Protons adjacent to Cbz-N |

| Linker (CH₂-NH) | 3.20 | Multiplet | 2H | Ethyl CH₂ adjacent to NH-Boc |

| Linker (CH₂-N) | 2.50 | Triplet | 2H | Ethyl CH₂ adjacent to Piperazine |

| Piperazine (N-Alkyl) | 2.45 | Broad Triplet | 4H | Protons adjacent to Alkyl-N |

| Boc Methyls | 1.44 | Singlet | 9H | C(CH₃ )₃ |

Mass Spectrometry (ESI+):

Applications in Drug Discovery[1]

PROTAC Linker Design

This molecule is an ideal "pre-linker."[1] In PROTAC design, linker length and rigidity are crucial for ternary complex formation (Target Protein-PROTAC-E3 Ligase).[1]

-

Rigidity: The piperazine ring introduces a semi-rigid element, reducing the entropic cost of binding compared to a pure PEG chain.[1]

-

Solubility: The basic nitrogen (N4) can be protonated at physiological pH, improving the aqueous solubility of otherwise lipophilic PROTAC warheads.

Solid-Phase Synthesis

The Cbz group allows this molecule to be loaded onto resins (e.g., via the free secondary amine after Cbz removal) while keeping the Boc-amine protected for subsequent coupling steps.[1]

References

-

AChemBlock. Benzyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazine-1-carboxylate Product Page. (Accessed 2026).[1] Link

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for Cbz/Boc orthogonality).

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chem. Rev., 2009.[1] (Review of protection strategies). Link[1]

-

PubChem. Compound Summary for Piperazine Carboxylates. (General spectral data for piperazine derivatives). Link

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (Analogous synthesis protocols). Link

1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine molecular weight and formula

Strategic Utilization in Heterobifunctional Linker Design[1]

Executive Summary

In the landscape of modern medicinal chemistry, particularly within the Targeted Protein Degradation (TPD) and PROTAC® (Proteolysis Targeting Chimera) sectors, the precision of linker chemistry is paramount. 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine (CAS: 500013-42-3) serves as a critical, high-fidelity building block.[1] Its structural value lies in its orthogonal protection scheme —pairing the acid-labile Boc group with the hydrogenation-labile Cbz group.[1] This duality allows researchers to selectively functionalize either the primary amine (exocyclic) or the secondary amine (endocyclic) of the piperazine core, enabling the controlled synthesis of complex heterobifunctional ligands without cross-reactivity.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, synthetic pathways, and validated deprotection workflows for high-throughput library generation.

Part 1: Physicochemical Profile & Specifications[1][2]

The following data aggregates confirmed specifications for 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine.

| Parameter | Specification |

| IUPAC Name | Benzyl 4-[2-(tert-butoxycarbonylamino)ethyl]piperazine-1-carboxylate |

| Common Name | 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine |

| CAS Number | 500013-42-3 |

| Molecular Formula | C₁₉H₂₉N₃O₄ |

| Molecular Weight | 363.45 g/mol |

| Physical State | Viscous oil or low-melting solid (Pale yellow) |

| Solubility | Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in Water |

| pKa (Calc) | ~8.5 (Piperazine N4), ~12 (Carbamate NH) |

| Storage | -20°C, Inert atmosphere (Argon/Nitrogen) |

Part 2: Structural Logic & Design Rationale

The utility of this molecule is defined by its Orthogonal Protecting Group Strategy . In complex synthesis, "orthogonality" refers to the ability to remove one protecting group in the presence of another using a non-overlapping set of reaction conditions.

-

Site A (N-Boc): The exocyclic primary amine is masked by a tert-butyloxycarbonyl (Boc) group.[1] It is stable to basic and hydrogenolytic conditions but cleaves rapidly in acidic environments (e.g., TFA, HCl).

-

Site B (N-Cbz): The endocyclic piperazine nitrogen is masked by a benzyloxycarbonyl (Cbz/Z) group.[1] It is stable to acidic conditions (TFA) but cleaves via catalytic hydrogenolysis (H₂/Pd-C) or strong Lewis acids.[1]

This design allows the molecule to act as a "switchable" bridge. You can extend the linker from the piperazine side first (Path A) or the ethyl-amino side first (Path B), depending on the steric and electronic requirements of your E3 ligase ligand or Warhead.

Visualization: Orthogonal Deprotection Logic

Figure 1: The orthogonal deprotection workflow allows selective exposure of reactive amines.[1]

Part 3: Synthetic Methodologies

For researchers needing to synthesize this linker in-house rather than sourcing it commercially, the Alkylation Route is the most robust method, offering higher yields and easier purification than reductive amination.

Protocol: N-Alkylation of 1-Cbz-Piperazine[1]

Objective: Mono-alkylation of 1-Cbz-piperazine with tert-butyl (2-bromoethyl)carbamate.

Reagents:

-

Benzyl 1-piperazinecarboxylate (1-Cbz-piperazine) [1.0 equiv][1]

-

tert-Butyl (2-bromoethyl)carbamate [1.1 equiv]

-

Potassium Carbonate (K₂CO₃) [2.0 equiv] or DIPEA [1.5 equiv]

-

Acetonitrile (ACN) or DMF [0.1 M concentration]

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Cbz-piperazine in anhydrous Acetonitrile.

-

Base Addition: Add K₂CO₃ (anhydrous, granular). If using DMF, DIPEA is preferred to maintain homogeneity.

-

Alkylation: Add tert-butyl (2-bromoethyl)carbamate dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂) for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM). The product typically appears at R_f ~0.4–0.5.

-

Work-up:

-

Purification: Purify via flash column chromatography (SiO₂). Elute with a gradient of Hexanes:EtOAc (80:20 → 50:50).

-

Validation: Confirm identity via ¹H-NMR and LC-MS (Expected [M+H]⁺ = 364.2).[1]

Visualization: Synthesis Workflow

Figure 2: Convergent synthesis via nucleophilic substitution.

Part 4: Operational Workflows (Deprotection)

To utilize this molecule as a PROTAC linker, one must remove protection groups selectively. Below are the standard operating procedures (SOPs) for each pathway.

Workflow A: Selective Removal of Boc (Acidic)

Target: Exposing the primary amine for amide coupling.

-

Dissolution: Dissolve the substrate in DCM (5 mL per mmol).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) slowly to achieve a 1:1 or 2:1 DCM:TFA ratio.

-

Note: Do not use HCl/Dioxane if the Cbz group is sensitive to high chloride concentrations over long periods, though Cbz is generally stable to HCl gas for short durations. TFA is safer for Cbz integrity.

-

-

Incubation: Stir at 0°C to Room Temperature for 1–2 hours.

-

Quench: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

-

Result: The product is the trifluoroacetate salt of the primary amine.

Workflow B: Selective Removal of Cbz (Hydrogenolysis)

Target: Exposing the secondary piperazine amine for SNAr or alkylation.

-

Dissolution: Dissolve substrate in MeOH or EtOH .

-

Catalyst: Add 10% Pd/C (10 wt% of substrate mass).

-

Hydrogenation: Purge with H₂ gas (balloon pressure is sufficient). Stir vigorously at Room Temperature .

-

Caution: Ensure the system is free of acids, as Boc is stable here.

-

-

Duration: Reaction is usually complete in 2–4 hours.

-

Work-up: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1] Concentrate filtrate.[4][5]

-

Result: The product is the free secondary amine, ready for immediate reaction.

Part 5: Applications in Drug Discovery[1][2][7]

The 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine motif is ubiquitous in Fragment-Based Drug Design (FBDD) and PROTAC development due to the piperazine ring's ability to improve physicochemical properties (solubility, metabolic stability) compared to linear alkyl chains.[1]

-

PROTAC Linkers: The piperazine acts as a rigidifying element in the linker, reducing the entropic penalty upon binding to the E3 ligase and the Target Protein.

-

DNA-Intercalators: Used to link DNA-binding motifs (e.g., naphthalimides) with solubility-enhancing groups.[1]

-

Peptidomimetics: Serves as a constrained amino acid surrogate in peptide backbones.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514401, 1-(2-N-Boc-aminoethyl)piperazine. Retrieved from [Link]

-

Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group. J. Org.[3] Chem. 89, 5665-5674.[2][3] Retrieved from [Link]

Sources

- 1. 108612-54-0|tert-Butyl methyl(piperidin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. jgtps.com [jgtps.com]

An In-Depth Technical Guide to the Strategic Application of N-Boc and N-Cbz Protecting Groups for Piperazine Derivatives

Executive Summary

The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its symmetric diazacyclic structure, however, presents a formidable challenge in synthetic chemistry: the selective functionalization of one nitrogen atom over the other. This guide provides a comprehensive analysis of the two most prevalent strategies for addressing this challenge—the use of the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) protecting groups. We will dissect the nuanced differences in their chemical behavior, stability, and deprotection mechanisms to empower researchers, scientists, and drug development professionals in making strategic, field-proven decisions for complex multi-step syntheses.

The Piperazine Conundrum: A Question of Selectivity

Piperazine's utility stems from its ability to improve the pharmacokinetic profiles of drug candidates, acting as a hydrophilic and basic moiety that can engage in crucial hydrogen bonding interactions.[2][3] However, the presence of two chemically equivalent secondary amines means that direct alkylation or acylation often leads to a mixture of mono- and di-substituted products, alongside unreacted starting material, complicating purification and reducing yields.

The solution lies in temporarily "masking" one nitrogen atom with a protecting group, rendering it unreactive. This allows for the selective functionalization of the remaining free amine. The protecting group is then removed in a subsequent step to reveal the secondary amine for further modification or as part of the final molecular architecture. The choice of protecting group is paramount and is dictated by the overall synthetic strategy, particularly the stability of other functional groups present in the molecule.

Caption: Core piperazine scaffold and its mono-protected N-Boc and N-Cbz forms.

The N-Boc Group: Acid-Labile Protection

The tert-Butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[4] Its popularity is due to its general stability under a wide range of conditions, coupled with its facile removal under acidic protocols.

Synthesis and Properties

N-Boc-piperazine is typically synthesized by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O).[5][6] Controlling the stoichiometry is key to favoring the mono-protected product. The Boc group imparts lipophilicity and is stable to most bases, nucleophiles, and reductive conditions, including catalytic hydrogenation.[7] This stability profile is crucial for its role in orthogonal protection schemes.[4][8]

Deprotection Mechanism: Acid-Mediated Cleavage

The defining characteristic of the Boc group is its lability under acidic conditions. The mechanism involves protonation of the carbonyl oxygen (or ether oxygen), followed by the collapse of the resulting intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[4] The tert-butyl cation is typically scavenged by the conjugate base of the acid or other nucleophiles present.

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in ethereal solvents like dioxane or diethyl ether.[9]

Caption: Workflow for the hydrogenolysis-mediated deprotection of an N-Cbz group.

While highly effective, hydrogenolysis is incompatible with functional groups that are also reduced under these conditions, such as alkenes, alkynes, nitro groups, and some aryl halides. [10]In such cases, alternative Cbz cleavage methods using strong acids (e.g., HBr in acetic acid) or specific nucleophiles can be employed, though these are often less clean. [11][10]

Head-to-Head Comparison and Strategic Selection

The choice between N-Boc and N-Cbz is not arbitrary; it is a critical decision based on the chemical landscape of the entire molecule. The concept of orthogonality —the ability to remove one protecting group without affecting another—is central to this choice. [8][12]

Comparative Data Summary

| Feature | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Benzyloxycarbonyl) |

| Structure | Aliphatic carbamate | Benzylic carbamate |

| Stability to Acid | Labile (e.g., TFA, HCl) [7][9] | Stable (to non-reducing acids) [11] |

| Stability to Base | Stable [7] | Stable [11] |

| Stability to Hydrogenolysis | Stable | Labile (e.g., H₂, Pd/C) [10][13] |

| Primary Deprotection | Strong Acid (TFA, HCl) | Catalytic Hydrogenation/Hydrogenolysis |

| Deprotection Byproducts | CO₂, Isobutylene | CO₂, Toluene [14] |

| Orthogonal Partner | Cbz, Fmoc, Benzyl ethers | Boc, Fmoc |

Decision-Making Workflow

The following workflow provides a logical framework for selecting the appropriate protecting group for a piperazine-containing synthetic intermediate.

Caption: Decision workflow for choosing between N-Boc and N-Cbz protecting groups.

Causality in Experimental Choices:

-

Choose N-Boc when subsequent reaction steps involve catalytic hydrogenation or when you need to deprotect another group (like a Cbz or benzyl ether) elsewhere in the molecule without affecting the piperazine nitrogen. For example, in the synthesis of Avapritinib, an N-Boc-piperazine is used, and the Boc group is later removed under acidic conditions to allow for a subsequent coupling reaction. [3]* Choose N-Cbz when your synthesis requires strong acidic or basic conditions that would inadvertently cleave a Boc group. The Cbz group provides robust protection until it is intentionally removed via hydrogenolysis. This is advantageous if your molecule lacks reducible functional groups but contains, for instance, an acid-labile ester or another Boc-protected amine that must remain intact. [15]

Validated Experimental Protocols

The following protocols are self-validating systems, representing standard, reliable procedures in organic synthesis.

Protocol 1: Mono-N-Boc Protection of Piperazine

-

Objective: To synthesize tert-butyl piperazine-1-carboxylate with high selectivity.

-

Methodology:

-

Dissolve piperazine (5.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath. The large excess of piperazine minimizes the formation of the di-protected byproduct.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent.

-

Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Boc₂O is consumed.

-

Concentrate the reaction mixture under reduced pressure. Add water and extract the aqueous layer with ethyl acetate to remove the di-Boc byproduct.

-

Basify the aqueous layer with NaOH and extract with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product. [5]

-

Protocol 2: Acid-Mediated Deprotection of N-Boc-Piperazine

-

Objective: To efficiently remove the Boc group to liberate the free secondary amine.

-

Methodology:

-

Dissolve the N-Boc-piperazine derivative (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. Alternatively, use a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Co-evaporate with a solvent like toluene to remove residual acid.

-

Neutralize the resulting salt with a base (e.g., saturated aqueous sodium bicarbonate or triethylamine) and extract the free amine into an organic solvent. Dry, filter, and concentrate to obtain the deprotected product. [4]

-

Protocol 3: Mono-N-Cbz Protection of Piperazine

-

Objective: To synthesize benzyl piperazine-1-carboxylate.

-

Methodology:

-

Dissolve piperazine (5.0 eq) in DCM and cool to 0 °C.

-

Add a solution of benzyl chloroformate (Cbz-Cl, 1.0 eq) in DCM dropwise to the piperazine solution. An aqueous solution of a base like sodium carbonate can be added to scavenge the HCl byproduct.

-

Stir the biphasic mixture vigorously at 0 °C for 1 hour, then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization. [16]

-

Protocol 4: Hydrogenolysis of N-Cbz-Piperazine

-

Objective: To cleanly cleave the Cbz group using catalytic hydrogenation.

-

Methodology:

-

Dissolve the N-Cbz-piperazine derivative (1.0 eq) in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH). [14] 2. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). The flask should be purged with an inert gas like nitrogen or argon.

-

Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a hydrogenator apparatus at atmospheric or slightly positive pressure.

-

Stir the reaction mixture vigorously at room temperature for 2-16 hours. Vigorous stirring is essential for efficient mass transfer.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wet the Celite pad with the reaction solvent before filtering.

-

Rinse the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine. [13][14]

-

Conclusion

The N-Boc and N-Cbz groups are indispensable tools in the synthesis of piperazine-containing molecules. They offer distinct and complementary (orthogonal) deprotection pathways, enabling complex and elegant synthetic designs. N-Boc serves as the ideal choice for substrates intolerant to reduction, offering a simple acid-labile removal. Conversely, N-Cbz provides robust protection against a wide range of acidic and basic reagents, with a clean and efficient hydrogenolytic cleavage pathway suitable for molecules lacking reducible moieties. A thorough understanding of their respective stabilities and deprotection mechanisms, as outlined in this guide, is fundamental for any scientist engaged in the strategic art of modern organic synthesis and drug development.

References

Sources

- 1. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Protective Groups [organic-chemistry.org]

- 9. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. thalesnano.com [thalesnano.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

A Researcher's Comprehensive Guide to Sourcing 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine for Drug Discovery

For researchers and scientists engaged in the intricate process of drug development, the procurement of high-quality chemical intermediates is a critical-path activity. This guide provides an in-depth technical overview of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine, a versatile building block in medicinal chemistry. We will delve into reliable suppliers, pricing considerations, and the essential quality control measures that ensure the integrity of your research.

Introduction to 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine: A Privileged Scaffold

1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine, with the IUPAC name benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate, is a bifunctionally protected piperazine derivative.[] The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The strategic placement of the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups on the two nitrogen atoms allows for selective deprotection and subsequent functionalization, making it an invaluable tool for constructing complex molecular architectures.

The Cbz group is typically removed by catalytic hydrogenolysis, while the Boc group is labile under acidic conditions.[2][3] This orthogonality is fundamental to its utility in multi-step synthetic campaigns.

Identifying Reputable Suppliers and Navigating Price Points

Sourcing high-purity research chemicals requires careful consideration of supplier reputation, documentation, and cost-effectiveness. Several well-established chemical suppliers offer 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine, often under different catalog numbers and occasionally with slight variations in nomenclature.

Key Suppliers:

-

BOC Sciences: A global supplier of a wide range of research chemicals, including a comprehensive portfolio of building blocks and intermediates. They list 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine under CAS number 500013-42-3.[4]

-

Santa Cruz Biotechnology (SCBT): A prominent supplier of biochemicals and research reagents, SCBT also offers this compound, citing the same CAS number.[5] They also list a structurally similar compound, 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine, under CAS number 302557-32-0.[6][7] Researchers should carefully verify the structure and CAS number with the supplier to ensure it meets their specific needs.

-

Thermo Fisher Scientific (Acros Organics): A major distributor of laboratory chemicals, their catalog includes related piperazine derivatives, though a direct match for the exact title compound may vary in availability. For instance, they list 1-BOC-4-(2-aminoethyl)piperazine, a precursor to the target molecule.[8][9]

It is important to note that the nomenclature can sometimes be ambiguous. For example, "1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine" and "1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine" may refer to the same molecule, but it is crucial to confirm the structure with the supplier, ideally through a review of their provided Certificate of Analysis (CoA) and spectral data.

Pricing Considerations:

The price of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine can fluctuate based on several factors:

-

Purity: Higher purity grades, essential for sensitive applications like late-stage drug discovery, command a premium price.

-

Quantity: The price per gram typically decreases with larger order volumes.

-

Supplier: Pricing can vary between suppliers due to differences in their synthesis routes, quality control processes, and economies of scale.

-

Market Demand: As a specialized building block, its price can be influenced by the current demand in the pharmaceutical and biotechnology industries.

Table 1: Representative Pricing for Related Piperazine Derivatives

| Product Name | Supplier | Quantity | Price (USD) |

| 1-(2-N-Boc-aminoethyl)piperazine | Sigma-Aldrich | 100 MG | $77.90 |

| 1-BOC-4-(2-aminoethyl)piperazine, 95% | Thermo Scientific Chemicals | 5 g | $273.85 |

Note: Prices are for illustrative purposes only and are subject to change. Direct quotes from suppliers are necessary for accurate pricing.

Quality Control: Ensuring Experimental Integrity

For any research application, the purity and identity of starting materials are paramount. A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) for each batch of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine.

Key Analytical Techniques for Quality Assessment:

-

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for determining the purity of non-volatile organic compounds. For piperazine derivatives, which may lack a strong UV chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection.[8][10] A typical specification for research-grade material would be a purity of ≥95% or higher as determined by HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra should be consistent with the expected shifts and coupling constants for 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common methods used to confirm the mass of piperazine derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool for both separation and identification.[9][11]

Potential Impurities:

Researchers should be aware of potential impurities that may arise during the synthesis of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine. These can include:

-

Starting materials: Unreacted piperazine or its mono-protected intermediates.

-

Byproducts of the protection steps: Di-protected piperazine (both Boc or both Cbz) or incompletely reacted intermediates.

-

Residual solvents: Solvents used in the synthesis and purification process.

A thorough review of the supplier's CoA is the best way to assess the purity and identify any significant impurities that could impact experimental outcomes.

Synthesis, Handling, and Storage

General Synthetic Workflow:

The synthesis of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine typically involves a multi-step process that leverages the differential reactivity of the piperazine nitrogens. A general, conceptual workflow is outlined below.

Caption: Conceptual synthetic workflow for 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine.

Handling and Storage:

Proper handling and storage are crucial to maintain the stability and purity of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and sources of ignition.[12] For long-term storage, refrigeration is recommended.

-

Solubility: Piperazine and its derivatives are generally soluble in a range of organic solvents such as methanol, ethanol, and dichloromethane.[4][13]

Procurement Workflow for Research Chemicals

The process of acquiring a specialized chemical like 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine for a research project involves several key steps to ensure quality and compliance.

Caption: Standard procurement workflow for a research-grade chemical.

Conclusion

1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine is a valuable and versatile building block for medicinal chemists and drug discovery professionals. By carefully selecting reputable suppliers, scrutinizing quality control documentation, and adhering to proper handling procedures, researchers can ensure the integrity of their starting materials and, consequently, the reliability of their experimental results. While pricing can be a factor, the assurance of quality and purity from a trusted supplier is an investment in the success of any research endeavor.

References

-

RSC Publishing. Analytical Methods. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Solubility of Things. Piperazine. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF. [Link]

-

NIST. Piperazine - the NIST WebBook. [Link]

-

SpectraBase. 1-Boc-piperazine. [Link]

-

PubChem. 1-(2-N-Boc-aminoethyl)piperazine | C11H23N3O2 | CID 1514401. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

PubChem. 1-Boc-4-Cbz-amino-piperidine | C18H26N2O4 | CID 1514305. [Link]

-

ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).. [Link]

-

University of Hertfordshire. Piperazine - AERU. [Link]

-

PubChem. 1-Boc-4-ethoxycarbonyl piperazine | C12H22N2O4 | CID 57375865. [Link]

Sources

- 2. spectrabase.com [spectrabase.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. api.macklin.cn [api.macklin.cn]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. 1-(2-N-Boc-aminoethyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. solubilityofthings.com [solubilityofthings.com]

Technical Monograph: Orthogonal Protection Strategies using 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine

Chemical Identity & Structural Informatics

1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine represents a critical bifunctional linker scaffold in modern medicinal chemistry. Its utility is defined by the presence of two orthogonal protecting groups—Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc)—flanking a piperazine core. This architecture allows for the precise, sequential release of amine functionalities, making it indispensable in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.

Core Identifiers

| Parameter | Data |

| CAS Registry Number | 500013-42-3 |

| IUPAC Name | Benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate |

| Molecular Formula | C₁₉H₂₉N₃O₄ |

| Molecular Weight | 363.45 g/mol |

| SMILES | CC(C)(C)OC(=O)NCCN1CCN(CC1)C(=O)OCc2ccccc2 |

| InChI Key | CZPWUUGEWNJQKG-UHFFFAOYSA-N |

| InChI String | InChI=1S/C19H29N3O4/c1-19(2,3)26-17(23)20-9-10-21-11-13-22(14-12-21)18(24)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,23) |

Strategic Utility: The Principle of Orthogonality

The primary value of this molecule lies in chemoselectivity . In complex synthesis, "orthogonality" refers to the ability to deprotect one functional group without affecting another.

-

The Cbz Group (Acid-Stable / Hydrogenolysis-Labile): Protects the piperazine nitrogen. It withstands the acidic conditions used to remove Boc but is cleaved by catalytic hydrogenation (

).[1] -

The Boc Group (Base-Stable / Acid-Labile): Protects the ethylamine side chain. It withstands the reducing conditions of Cbz removal but is cleaved by trifluoroacetic acid (TFA) or HCl.

This duality allows the molecule to serve as a "switchable" linker, directing coupling reactions to either end of the molecule at will.

Visualization: Orthogonal Deprotection Logic

Figure 1: Decision tree demonstrating the chemoselective deprotection pathways available for the scaffold.

Synthesis Protocol

While reductive amination is possible, the direct alkylation of 1-Cbz-piperazine with N-Boc-2-bromoethylamine is the most robust method for scale-up, minimizing the formation of bis-alkylated byproducts through stoichiometry control.

Materials

-

Reagent A: Benzyl piperazine-1-carboxylate (1-Cbz-piperazine) [CAS: 31166-44-6].[2]

-

Reagent B: tert-Butyl (2-bromoethyl)carbamate [CAS: 39684-80-5].

-

Base: Potassium Carbonate (

) or DIPEA. -

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

-

Base Addition: Add anhydrous

(2.0 equiv). The excess base is critical to scavenge the HBr generated and drive the equilibrium forward. -

Alkylation: Add Reagent B (1.1 equiv) dropwise.

-

Expert Insight: Using a slight excess of the bromide ensures complete consumption of the nucleophilic piperazine, simplifying purification.

-

-

Reaction: Heat the mixture to reflux (80°C) for 12–16 hours.

-

Monitoring: Check via TLC (System: 50% EtOAc/Hexane). Stain with Ninhydrin (amines) or UV (Cbz chromophore).

-

-

Workup:

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 20%

50% Ethyl Acetate in Hexanes. -

Yield Expectation: 75–85% as a colorless viscous oil or low-melting solid.

-

Visualization: Synthesis Workflow

Figure 2: Linear synthetic workflow for the construction of the target linker.

Self-Validating Deprotection Protocols

To ensure scientific integrity, the following protocols include "Stop/Go" validation steps using LC-MS.

Protocol A: Selective Boc Removal (Acidolysis)

Objective: Expose the primary aliphatic amine for coupling to E3 ligase ligands (e.g., Thalidomide derivatives).

-

Dissolve the target (1 mmol) in Dichloromethane (DCM) (5 mL).

-

Cool to 0°C. Add Trifluoroacetic acid (TFA) (5 mL) dropwise.

-

Why: Cooling prevents uncontrolled exotherms and potential acid-catalyzed degradation of the Cbz group, although Cbz is generally stable to cold TFA.

-

-

Stir at room temperature for 1–2 hours.

-

Validation (LC-MS): Look for Mass

(Loss of Boc: -100 Da).-

Stop Condition: If Cbz cleavage is observed (Mass ~130), reduce TFA concentration or reaction time.

-

-

Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

Protocol B: Selective Cbz Removal (Hydrogenolysis)

Objective: Expose the secondary piperazine amine for coupling to the Target Protein ligand.

-

Dissolve the target (1 mmol) in Methanol (10 mL).

-

Add 10 wt% Pd/C catalyst (10% by mass of substrate).

-

Purge with Nitrogen, then introduce Hydrogen gas (balloon pressure, 1 atm).

-

Stir vigorously for 2–4 hours.

-

Validation (LC-MS): Look for Mass

(Loss of Cbz: -134 Da).-

Note: Boc group remains strictly intact under these reducing conditions.

-

-

Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. Retrieved February 12, 2026, from [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Wiley-Interscience). Standard reference for orthogonal stability of Cbz and Boc groups.

- Vertex AI Search.Aggregated CAS and Physical Property Data for CAS 500013-42-3. (See search results 1.1, 1.6).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Stability of Cbz and Boc Groups in Piperazine Linkers: A Technical Guide

Executive Summary

In the design of heterobifunctional ligands, such as PROTACs and fragment-based drug conjugates, piperazine linkers serve as critical physicochemical modulators.[][2][3] They introduce rigidity, improve solubility via protonation at physiological pH, and prevent metabolic N-dealkylation. However, the symmetric nature of piperazine necessitates robust orthogonal protection strategies to differentiate its two nitrogen atoms.

This guide details the chemical stability, orthogonal deprotection mechanisms, and experimental protocols for tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups specifically within the context of piperazine linkers. It addresses the unique electronic and steric challenges posed by the piperazine core, including the risk of diketopiperazine (DKP) formation and the management of amphoteric intermediates.

Mechanistic Stability Profile

The utility of Boc and Cbz groups lies in their orthogonality : their cleavage mechanisms are sufficiently distinct to allow the removal of one in the presence of the other without cross-reactivity.[4]

The Boc Group (tert-Butyloxycarbonyl)[5]

-

Cleavage Mechanism: Acid-catalyzed elimination. The tert-butyl carbocation is generated via protonation of the carbonyl oxygen, followed by fragmentation. The resulting carbamic acid spontaneously decarboxylates to release the free amine.

-

Piperazine Context: The basicity of the distal piperazine nitrogen (pKa ~9.8) can buffer acidic reagents. Therefore, a large excess of acid (TFA or HCl) is required to ensure protonation of the carbamate.

-

Stability:

-

Stable to: Bases (NaOH, LiOH), Nucleophiles, Hydrogenolysis (H2/Pd), Oxidizing agents.

-

Labile to: Strong acids (TFA, HCl, H2SO4), Lewis acids (BF3·OEt2, AlCl3).

-

The Cbz Group (Benzyloxycarbonyl)[6][7]

-

Cleavage Mechanism: Catalytic hydrogenolysis or strong acid solvolysis. Palladium catalyzes the cleavage of the benzyl-oxygen bond, releasing toluene and the carbamic acid. Alternatively, strong acids (HBr in acetic acid) can cleave it via an SN1-like mechanism.

-

Piperazine Context: Piperazine amines can poison Pd catalysts if not adequately protected or if free amines are present in high concentrations.

-

Stability:

-

Stable to: Mild acids (TFA at RT, dilute HCl), Bases, Nucleophiles.

-

Labile to: H2/Pd-C, HBr/AcOH, dissolving metal reduction (Na/NH3).

-

Comparative Stability Matrix

| Reagent/Condition | N-Boc Piperazine | N-Cbz Piperazine | Result |

| 50% TFA in DCM | Cleaved (< 30 min) | Stable | Selective Boc removal |

| 4M HCl in Dioxane | Cleaved (1-2 h) | Stable | Selective Boc removal |

| H2 (1 atm), 10% Pd/C | Stable | Cleaved (1-4 h) | Selective Cbz removal |

| HBr / Acetic Acid | Cleaved | Cleaved | Global deprotection |

| LiOH (aq) / THF | Stable | Stable | Ester hydrolysis only |

| Piperidine (20% in DMF) | Stable | Stable | Fmoc removal orthogonal |

Orthogonal Deprotection Workflows

The following diagram illustrates the orthogonal pathways for a differentially protected piperazine linker.

Figure 1: Orthogonal deprotection strategy for N-Boc, N'-Cbz piperazine linkers.

Experimental Protocols

Protocol A: Selective Boc Removal (Acidolysis)

Objective: Remove Boc group while retaining Cbz protection. Substrate: 1-Boc-4-Cbz-piperazine.

-

Preparation: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM) to a concentration of 0.1 M.

-

Acid Addition: Cool the solution to 0 °C. Add Trifluoroacetic acid (TFA) dropwise.

-

Ratio: Use a 1:1 to 1:4 ratio of TFA:DCM by volume.

-

Note: The large excess of TFA ensures rapid protonation despite the buffering capacity of the released piperazine amine.

-

-

Reaction: Warm to room temperature and stir.

-

Monitoring: Monitor by TLC (stain with Ninhydrin) or LCMS. Expect conversion within 30–60 minutes.

-

Self-Validation: Look for the disappearance of the [M+Na]+ peak of the starting material and appearance of the [M+H]+ peak of the amine.

-

-

Workup (Critical Step):

-

Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Option 1 (Isolation as Salt): Triturate the residue with cold diethyl ether. The N-Cbz-piperazine trifluoroacetate salt will precipitate. Filter and dry.

-

Option 2 (Free Base): Redissolve residue in DCM. Wash carefully with saturated aqueous NaHCO3 until the aqueous layer is pH ~8. Dry organic layer over Na2SO4 and concentrate.[5]

-

Caution: Free piperazines are highly polar; ensure the compound does not partition into the aqueous layer during basic wash.

-

Protocol B: Selective Cbz Removal (Hydrogenolysis)

Objective: Remove Cbz group while retaining Boc protection. Substrate: 1-Boc-4-Cbz-piperazine.

-

Preparation: Dissolve the substrate (1.0 equiv) in Methanol or Ethanol (0.1 M).

-

Solvent Choice: Alcohols are preferred. Ethyl acetate can be used if solubility is an issue.

-

-

Catalyst Addition: Under an inert atmosphere (N2 or Ar), add 10% Pd/C (10 wt% loading relative to substrate mass).

-

Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of solvent or water first.

-

-

Hydrogenation: Purge the vessel with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature.

-

Reaction Time: Typically 1–4 hours.

-

Monitoring: LCMS is preferred. Cbz removal is indicated by a mass loss of 134 Da.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with Methanol.

-

Concentrate the filtrate to yield N-Boc-piperazine.

-

Purity Check: 1H NMR should show the disappearance of aromatic protons (7.30–7.40 ppm) and the benzylic singlet (~5.1 ppm).

-

Troubleshooting & Pitfalls: Diketopiperazine (DKP) Formation

A major risk when working with piperazine linkers, particularly those coupled to amino acids or esters, is the formation of Diketopiperazines (DKP). This is an intramolecular cyclization that ejects the linker and destroys the desired construct.

Mechanism of Failure

If a piperazine nitrogen is deprotected (e.g., Boc removal) and is in spatial proximity to an ester (e.g., a C-terminal ester of an attached amino acid), the secondary amine can attack the ester carbonyl. This forms a stable 6-membered lactam ring.

Figure 2: Pathway of Diketopiperazine (DKP) formation.

Prevention Strategy:

-

Steric Bulk: Use bulky esters (e.g., tert-butyl) if the amine must be free.

-

Order of Operations: Perform coupling reactions immediately after deprotection. Do not store the deprotected free base intermediate for long periods.

-

Acidic Maintenance: Keep the amine protonated (as a salt) until the moment of the next coupling reaction.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455–2504. [Link]

-

Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." J. Pept. Res.2001 , 58, 338–341. [Link]

-

Golebiowski, A.; et al. "Solid-Supported Synthesis of Piperazine Scaffolds." J. Comb. Chem.2002 , 4, 585–590. [Link]

-

Fischer, P. M. "Diketopiperazine Formation in Peptide Synthesis." J. Pept. Sci.2003 , 9, 9–35. [Link]

Sources

Methodological & Application

Application Note: Selective Boc Deprotection of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine

Abstract & Strategic Overview

This protocol details the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from the primary amine of the ethyl side chain of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine, while retaining the benzyloxycarbonyl (Cbz) group on the piperazine ring.

The chemical strategy relies on orthogonal protecting group chemistry . The Boc group is highly acid-labile, cleaving via an E1 mechanism to release isobutylene and CO₂. Conversely, the Cbz group exhibits significant stability toward mild to moderate acidic conditions (e.g., TFA, HCl/Dioxane) and is typically removed via catalytic hydrogenolysis (

Key Reaction Scheme

Figure 1: Mechanistic pathway for selective Boc deprotection.

Materials & Safety

Reagents

-

Substrate: 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine (>98% purity recommended).

-

Solvents: Dichloromethane (DCM, anhydrous preferred), 1,4-Dioxane.

-

Acids: Trifluoroacetic acid (TFA, ReagentPlus® 99%), or 4M HCl in Dioxane.

-

Quenching/Workup: Saturated aqueous NaHCO₃, Brine, Sodium Sulfate (

).

Safety Hazards

-

TFA: Highly corrosive and volatile. Causes severe skin burns. Handle in a fume hood.

-

Isobutylene/CO₂: Gas evolution occurs during the reaction.[1] Ensure the vessel is vented (e.g., via a needle) to prevent pressure buildup.

Protocol A: The "Gold Standard" (TFA/DCM)

This method is preferred for small-to-medium scale (mg to gram) synthesis due to its speed and ease of monitoring.

Experimental Procedure

-

Preparation (0 min):

-

Dissolve 1.0 equivalent of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine in DCM.

-

Concentration Target: 0.1 M to 0.2 M (e.g., 363 mg substrate in ~10–15 mL DCM).

-

Cool the solution to 0°C using an ice bath.

-

Rationale: Cooling controls the exotherm and the rate of gas evolution, minimizing the risk of side reactions or Cbz degradation.

-

-

Acid Addition (5-10 min):

-

Add Trifluoroacetic acid (TFA) dropwise.

-

Ratio: A 1:1 to 1:4 volume ratio of TFA to DCM is standard. (e.g., if using 10 mL DCM, add 2–5 mL TFA).

-

Note: A large excess of TFA ensures rapid protonation and drives the equilibrium forward.

-

-

Reaction (1-3 hours):

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir efficiently. Monitor gas evolution (bubbling).

-

Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material (

) should disappear, replaced by a baseline spot (amine salt). Ninhydrin stain will visualize the free amine (purple/red).

-

-

Workup (Choice of Salt vs. Free Base):

-

Option A: Isolation as TFA Salt (Recommended for storage)

-

Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C.

-

Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.

-

Result: Thick oil or solid (TFA salt). This is stable and can be used directly in coupling reactions if neutralized in situ (e.g., with DIPEA).

-

-

Option B: Isolation as Free Base

-

Concentrate the mixture to remove bulk TFA.

-

Redissolve residue in DCM.

-

Slowly add saturated aq. NaHCO₃ at 0°C until pH > 8. (Caution: Foaming!).

-

Separate layers. Extract aqueous layer with DCM (3x).

-

Dry combined organics over

, filter, and concentrate.

-

-

Protocol B: Scale-Up Alternative (HCl/Dioxane)

This method is preferred for larger scales to avoid the cost and corrosiveness of TFA, or when a hydrochloride salt is specifically required for crystallinity.

Experimental Procedure

-

Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane (or DCM if solubility is an issue).

-

Acidolysis: Add 4M HCl in Dioxane (5–10 equivalents of HCl relative to substrate).

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Observation: The product often precipitates as the hydrochloride salt directly from the dioxane solution.

-

-

Isolation:

-

If precipitate forms: Filter the solid under inert atmosphere (nitrogen) to avoid hygroscopic water absorption. Wash with diethyl ether.

-

If no precipitate: Concentrate in vacuo to yield the HCl salt.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Deprotection | Acid concentration too low or reaction time too short. | Increase TFA/DCM ratio to 1:1. Extend time to 4-6 hrs. Ensure stirring is vigorous. |

| Loss of Cbz Group | Reaction temperature too high or acid too strong/prolonged. | Strictly maintain 0°C during addition. Do not exceed RT. Avoid strong mineral acids (HBr, |

| "Gummy" Product | Residual TFA or oligomerization. | Co-evaporate with toluene or diethyl ether to remove trapped acid. Triturate with ether/hexanes to induce solidification. |

| Low Yield (Workup) | Product is water-soluble (Amine is polar). | During extraction, ensure aqueous phase is pH > 10. Use "salting out" (saturate aq. layer with NaCl) to push amine into organic phase. Use CHCl₃/iPrOH (3:1) for extraction if DCM fails. |

Analytical Validation (Self-Validating the Protocol)

To confirm the success of the reaction, compare the NMR/MS data of the product against the starting material.

Proton NMR ( NMR)

-

Disappearance: The sharp singlet corresponding to the Boc tert-butyl group (~1.44 ppm, 9H) must be absent .

-

Retention: The Cbz benzyl protons (~5.1 ppm, 2H, singlet) and the aromatic phenyl ring (~7.35 ppm, 5H, multiplet) must remain intact .

-

Shift: The methylene protons adjacent to the primary amine (

) will shift upfield in the free base or downfield in the salt form compared to the carbamate precursor.

Mass Spectrometry (LC-MS)

-

Target Mass: Calculate the Exact Mass of the free base (

).-

MW (Free Base) ≈ 263.34 Da.

-

Look for

.

-

-

Starting Material Check: Ensure no peak at

(Boc-protected).

Workflow Decision Logic

Figure 2: Decision matrix for selecting the optimal deprotection and workup pathway.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (The definitive guide on orthogonality).

-

Stahl, G. L.; Walter, R.; Smith, C. W. "General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes." J. Org.[2][3][4] Chem.1978 , 43, 2285. (Foundational work on selective amine protection/deprotection).

-

Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." J. Peptide Res.2001 , 58, 338.

-

Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455-2504. (Comprehensive review of stability profiles).

Sources

Synthesis of piperazine-based PROTAC linkers using 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine

Application Note: Orthogonal Synthesis of Piperazine-Based PROTAC Linkers

Reagent Focus: 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine (CAS: 500013-42-3)[1]

Executive Summary & Strategic Rationale

The Shift to Rigid Linkers: While Polyethylene Glycol (PEG) chains have historically dominated PROTAC linker design due to synthetic accessibility, they often suffer from poor metabolic stability and high conformational entropy. Recent medicinal chemistry trends favor semi-rigid linkers , such as piperazines, which offer three distinct advantages:

-

Entropic Pre-organization: Reducing the degrees of freedom in the linker minimizes the entropic penalty upon ternary complex formation (POI-PROTAC-E3).

-

Physicochemical Tuning: Piperazines introduce a basic nitrogen (pKa ~7-8), improving aqueous solubility and modulating the topological polar surface area (TPSA).

-

Metabolic Stability: Saturated heterocycles are generally more resistant to oxidative metabolism than linear PEG ethers.

The Reagent: 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine is a premier heterobifunctional building block. Its orthogonal protection strategy (Boc vs. Cbz) allows for the controlled, sequential attachment of the E3 ligase ligand and the Target Protein (POI) ligand without the risk of polymerization or cross-reactivity.

Chemical Strategy & Orthogonality

The core value of this reagent lies in its ability to facilitate two distinct synthetic pathways depending on the stability of your ligands.

-

Path A (Acid-Labile First): Removal of the Boc group (Acidic) followed by coupling, then removal of Cbz (Hydrogenolysis). Best when the second ligand is sensitive to acid.

-

Path B (Hydrogenolysis First): Removal of the Cbz group (H2/Pd) followed by coupling, then removal of Boc (Acidic). Best when the first ligand contains reducible groups (e.g., nitro, alkenes).

Visual Workflow: Synthetic Pathways

Caption: Orthogonal deprotection strategies for 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine allowing modular PROTAC assembly.

Detailed Experimental Protocols

The following protocols describe Path A , which is most common for attaching Cereblon (CRBN) or VHL ligands containing carboxylic acids.

Phase 1: Selective Boc Deprotection

This step exposes the primary amine on the ethyl chain while keeping the piperazine nitrogen protected.

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), NaHCO3 (sat. aq.).

-

Procedure:

-

Dissolve 1.0 eq of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine in DCM (concentration ~0.1 M).

-

Cool to 0°C in an ice bath.

-

Add TFA dropwise (Final ratio DCM:TFA 4:1 or 2:1 depending on scale).

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and monitor by TLC (ninhydrin stain) or LCMS. Expect loss of Boc mass (-100 Da).

-

Work-up: Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene (3x) to remove trace acid.

-

Neutralization: Redissolve in DCM, wash with saturated NaHCO3. Dry organic layer over Na2SO4.[2]

-

Note: If the next coupling is base-mediated, the TFA salt can often be used directly with excess base (DIPEA).

-

Phase 2: Coupling to Ligand 1 (Amide Bond Formation)

Example: Coupling to a Thalidomide derivative with a carboxylic acid handle.

-

Reagents: HATU, DIPEA (Diisopropylethylamine), DMF (anhydrous).

-

Procedure:

-

Dissolve Ligand 1-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to activate the acid.

-

Add the deprotected piperazine amine (1.0 - 1.1 eq) from Phase 1.

-

Stir at RT for 2–16 hours.

-

Validation: Monitor by LCMS for the formation of the amide product.

-

Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient).

-

Phase 3: Cbz Deprotection (Hydrogenolysis)

This step liberates the secondary amine of the piperazine ring.

-

Reagents: H2 gas (balloon), 10% Pd/C, Methanol or EtOH.

-

Procedure:

-

Dissolve the intermediate from Phase 2 in MeOH.

-

Add 10% Pd/C (10% by weight of substrate) under an inert atmosphere (N2).

-

Purge with H2 gas (vacuum/fill cycles x3).

-

Stir under H2 balloon at RT for 2–6 hours.

-

Validation: LCMS should show loss of the Benzyl carbamate group (-134 Da).

-

Work-up: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[2]

-

Caution: Pd/C is pyrophoric. Keep wet with solvent.

-

Phase 4: Final Coupling to Ligand 2

Connect the POI ligand. Since piperazine is a secondary amine, this can be an amide coupling (to a COOH), a Reductive Amination (to an Aldehyde), or an SNAr (to a Halo-heterocycle).

-

Example (SNAr): Coupling to a chloropyrimidine-based kinase inhibitor.

-

Reagents: DMSO or NMP, DIPEA, Heat (80–100°C).

-

Procedure:

-

Dissolve the Cbz-deprotected intermediate in DMSO.

-

Add the electrophilic POI ligand (1.0 eq) and DIPEA (3.0 eq).

-

Heat to 90°C. Monitor by LCMS. Secondary amines on piperazines are excellent nucleophiles for SNAr.

-

Final Purification: Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

-

Physicochemical Comparison Data

The following table highlights why one might choose this piperazine linker over a standard PEG linker.

| Feature | PEG-4 Linker | Piperazine Linker (This Protocol) | Impact on PROTAC |

| Conformation | Highly Flexible (Floppy) | Semi-Rigid | Piperazine reduces entropic cost of binding. |

| LogP (Lipophilicity) | Variable (Hydrophilic) | Moderate | Piperazine lowers LogP compared to alkyl chains; comparable to short PEGs. |

| Solubility | High | High (pH dependent) | Basic nitrogen (pKa ~8) aids solubility in acidic media (stomach). |

| Metabolic Stability | Low (Oxidative cleavage) | High | Saturated rings resist P450 degradation better than linear ethers. |

| Permeability | Low to Moderate | Moderate to High | Reduced TPSA and rigidity can improve passive diffusion. |

Troubleshooting & Critical Checkpoints

-

Issue: Diketopiperazine Formation

-

Cause: If the ethyl chain is coupled to an amino acid, intramolecular cyclization can occur.

-

Solution: Avoid leaving the deprotected primary amine sitting in basic solution for long periods. Couple immediately.

-

-

Issue: Poor Solubility of Intermediate

-

Cause: The Cbz-protected intermediate can be greasy.

-

Solution: Use DCM/MeOH mixtures or pure DMF for couplings.

-

-

Issue: Incomplete Cbz Removal

-

Cause: Poisoning of Pd catalyst by sulfur (if Ligand 1 contains Thioethers/Thiophenes).

-

Solution: Use HBr in Acetic Acid (33%) for Cbz removal if Hydrogenation fails, provided Ligand 1 is acid-stable.

-

References

-

Linker Rigidity in PROTACs

-

Piperazine Physicochemical Properties

- Source: ResearchGate. "Experimental pKa values of piperazine-containing PROTACs."

-

URL:[Link]

-

Orthogonal Protection Strategies (Cbz/Boc)

- Source: Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism."

-

URL:[Link]

-

Piperazine Synthesis Applications

- Source: MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."

-

URL:[Link]

-

PROTAC Linker Design Review

- Source: PMC (NIH). "Current strategies for the design of PROTAC linkers: a critical review."

-

URL:[Link]

Sources

Application Notes and Protocols: Hydrogenolysis Conditions for Cbz Removal in 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine

Introduction: The Strategic Importance of Orthogonal Protection in Amine Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the judicious use of protecting groups is paramount. The ability to selectively shield and subsequently reveal reactive functional groups dictates the efficiency and ultimate success of a synthetic route. Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz or Z) and tert-Butoxycarbonyl (Boc) groups represent a classic example of an orthogonal pair, enabling chemists to navigate complex molecular architectures with precision.[1][2][3] The Cbz group, introduced by Bergmann and Zervas in the 1930s, is renowned for its stability under a range of conditions but is readily cleaved by catalytic hydrogenolysis.[4] Conversely, the Boc group is stable to hydrogenolysis but labile to acidic conditions.[5] This orthogonality is crucial when synthesizing molecules with multiple amine functionalities, such as the title compound, 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine, a valuable building block in medicinal chemistry.[6][7]

This application note provides a comprehensive guide to the selective removal of the Cbz group from 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine via catalytic hydrogenolysis, a mild and efficient method that leaves the acid-sensitive Boc group intact.[8] We will delve into the mechanistic underpinnings of this transformation, present a detailed and field-tested experimental protocol, and offer insights into troubleshooting common challenges.

Mechanistic Overview: The Palladium-Catalyzed Hydrogenolysis of the Cbz Group

The deprotection of a Cbz-protected amine via hydrogenolysis is a catalytic reduction process.[9] The reaction mechanism involves the cleavage of the benzylic carbon-oxygen bond through the action of hydrogen gas on the surface of a palladium catalyst.[10]

The key steps of the mechanism are as follows:

-

Adsorption: Both the Cbz-protected amine and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

-

Hydrogen Activation: The palladium surface facilitates the cleavage of the H-H bond, generating reactive hydrogen species.

-

C-O Bond Cleavage: The activated hydrogen attacks the benzylic C-O bond of the carbamate, leading to its cleavage.

-

Formation of Intermediates: This cleavage results in the formation of an unstable carbamic acid intermediate and toluene.[4]

-

Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[9]

This process is highly efficient and clean, with the only byproducts being the volatile and easily removable toluene and carbon dioxide.[8]

Experimental Protocol: Selective Cbz Deprotection

This protocol outlines a standard and widely used method for the catalytic hydrogenolysis of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine.

Materials and Reagents:

-

1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine

-

Palladium on activated carbon (10% Pd/C)

-

Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., H-Cube®) or a balloon filled with hydrogen gas

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine in a suitable solvent such as methanol.[8]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 5-10 mol% of palladium relative to the substrate.[8]

-

Hydrogenation:

-

Atmospheric Pressure: Evacuate the flask and backfill it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen-filled balloon at room temperature.[8]

-

Pressurized System: For more challenging reactions or to accelerate the process, a pressurized hydrogenation apparatus can be used.[10]

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are often complete within a few hours.[11]

-

Work-up:

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be purified further if necessary.[8]

Data Presentation: Key Reaction Parameters

The efficiency of the Cbz deprotection can be influenced by several factors. The following table summarizes key parameters and their typical ranges.[10]

| Parameter | Typical Range | Notes |

| Catalyst | 10% Pd/C | 5% Pd/C can also be effective. Pearlman's catalyst (Pd(OH)₂/C) may be more active for challenging substrates. |

| Catalyst Loading | 5-20% (w/w) | Higher loading may be necessary in cases of catalyst poisoning. |

| Hydrogen Source | H₂ gas (1 atm to 50 psi) | Atmospheric pressure is often sufficient. |

| Ammonium formate | A common and effective hydrogen transfer reagent.[9] | |

| Solvent | MeOH, EtOH, EtOAc | Alcohols are typical solvents. Acetic acid can sometimes facilitate the reaction.[12] |

| Temperature | Room Temperature | Heating can be employed for sluggish reactions.[12] |

| Pressure | Atmospheric to 50 psi | Higher pressure can increase the reaction rate. |

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:

-

Incomplete or Slow Reaction:

-

Cause: Poor catalyst activity or poisoning.[13] Sulfur-containing compounds are known catalyst poisons.[9]

-

Solution: Use a fresh batch of catalyst or increase the catalyst loading. Ensure the starting material and solvent are free of impurities.[13]

-

Cause: Insufficient hydrogen supply.

-

Solution: Ensure a continuous supply of hydrogen and vigorous stirring to maximize gas-liquid transfer.[13]

-

-

Side Reactions:

-

Cause: Over-reduction of other functional groups. While the Boc group is stable, other reducible groups in more complex molecules might be affected.

-

Solution: Carefully monitor the reaction and consider using a less active catalyst or milder conditions.

-

-

Product Inhibition:

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the hydrogenolytic deprotection of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine.

Caption: General workflow for Cbz deprotection.

Conclusion

The selective removal of the Cbz group in the presence of a Boc group is a fundamental transformation in modern organic synthesis. Catalytic hydrogenolysis stands out as a mild, efficient, and clean method for this purpose. By understanding the underlying mechanism, adhering to a robust experimental protocol, and being aware of potential challenges, researchers can confidently and successfully perform this critical deprotection step. The information provided in this application note serves as a valuable resource for scientists and professionals in the field of drug development and chemical research, enabling the streamlined synthesis of complex amine-containing molecules.

References

- Benchchem. (n.d.). Application Notes and Protocols for N-Cbz Deprotection.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Reactions.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Benchchem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.

- Benchchem. (n.d.). Technical Support Center: Cbz Deprotection via Hydrogenolysis.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- Protecting Groups. (n.d.). University of California, Irvine.

- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cbz Deprotection.

-

Saito, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2723-2729. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

-

S. Fustero, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 1014. Retrieved from [Link]

- Benchchem. (n.d.). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. people.uniurb.it [people.uniurb.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]